2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde
Description
Chemical Structure and Properties
2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde (CAS: 400744-38-9; molecular formula: C₁₃H₁₀O₂; molecular weight: 198.22 g/mol) is a biphenyl derivative featuring a hydroxyl (-OH) group at the 2' position and a formyl (-CHO) group at the 4 position (Figure 1). Its planar structure allows for conjugation across the aromatic rings, influencing electronic properties and reactivity.
Safety and Handling
The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Storage recommendations include inert atmospheres and room temperature to prevent degradation.
Applications
This compound serves as a precursor for synthesizing neuroprotective nitrones, such as 1,1′-biphenyl nitrones (BPNs), which exhibit antioxidant activity and efficacy in in vitro ischemia models . Its hydroxyl group enables selective functionalization, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBVZTOUPUKBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401948 | |
| Record name | 2-(4-FORMYLPHENYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400744-38-9 | |
| Record name | 2-(4-FORMYLPHENYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide under mild conditions . Another method involves the preparation of 3’-amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. These methods utilize readily available raw materials and aim to optimize yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 2’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’-Hydroxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Data Table: Synthesis Overview
| Synthesis Method | Starting Materials | Catalyst/Reagents | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halides, Boronic acids | Palladium | ~70 |
| Oxidation | 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde | Potassium permanganate | Variable |
| Reduction | This compound | Sodium borohydride | Variable |
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- Cell Lines Tested : MCF-7 (breast cancer), K562 (leukemia).
- Mechanism of Action : Induces apoptosis via caspase activation.
-
Antioxidant Activity :
- Protects cells from oxidative stress by scavenging free radicals.
-
Neuroprotective Effects :
- Reduces neuroinflammation and promotes neuronal survival in stress models.
Data Table: Biological Activities
| Biological Activity | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antiproliferative | MCF-7 | >10 | Significant reduction in viability |
| Antioxidant | N/A | N/A | Increased scavenging of free radicals |
| Neuroprotective | Mouse model | N/A | Reduced inflammation and behavioral deficits |
Case Study on Cancer Cells
- Objective : Evaluate antiproliferative effects on K562 cells.
- Methodology : Cells treated with varying concentrations over 48 hours.
- Results : Significant reduction in cell viability at concentrations above 10 µM; apoptosis confirmed via flow cytometry.
Neuroprotection in Animal Models
- Research indicates that treatment with this compound reduces neuroinflammation and improves cognitive function in animal models of neurodegenerative diseases.
Industrial Applications
This compound is used in various industries:
- Chemical Industry : As an intermediate in the synthesis of complex organic molecules.
- Pharmaceutical Industry : Explored for potential therapeutic effects, including antimicrobial and antioxidant properties.
- Polymer Production : Utilized in the production of polymers and dyes.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Analogues
Physicochemical and Functional Properties
Electronic and Spectral Features
- UV-Vis Absorption : Substituents significantly alter absorption profiles. For example, 3-(pyridin-2-yloxy)-[1,1'-biphenyl]-4-carbaldehyde absorbs at 321 nm due to n→π* transitions in the carbonyl group .
- Topological Polar Surface Area (TPSA): this compound has a TPSA of 57.5 Ų , influencing solubility and bioavailability compared to non-polar analogues like 4'-methyl derivatives.
Biological Activity
2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde (often referred to as "biphenyl aldehyde") is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process. Common methods include:
- Starting Materials : The synthesis often begins with commercially available biphenyl derivatives.
- Reagents : Common reagents include hydroxylating agents and aldehyde precursors.
- Yield : The synthesis can achieve yields upwards of 70%, depending on the specific reaction conditions used.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Several studies have demonstrated that this compound has antiproliferative effects against different cancer cell lines. For example:
- Cell Lines Tested : The compound has been evaluated against human breast cancer (MCF-7) and leukemia (K562) cell lines.
- Mechanism of Action : It induces apoptosis through the activation of caspases and the poly(ADP-ribose) polymerase (PARP) cleavage pathway. This suggests that it may promote programmed cell death in malignant cells .
Antioxidant Activity
The compound has shown significant antioxidant properties, which can protect cells from oxidative stress.
- Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing cellular damage .
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Research Findings : In vitro studies indicated that this compound could reduce neuroinflammation and promote neuronal survival under stress conditions .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
-
Case Study on Cancer Cells :
- Objective : To evaluate the antiproliferative effects on K562 cells.
- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry .
- Neuroprotection in Animal Models :
Data Table
Below is a summary table presenting key findings related to the biological activity of this compound:
| Biological Activity | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antiproliferative | MCF-7 | >10 | Significant reduction in viability |
| Antioxidant | N/A | N/A | Increased scavenging of free radicals |
| Neuroprotective | Mouse model | N/A | Reduced inflammation and behavioral deficits |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
